

# Evacetrapib discovery and early development

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Evacetrapib

CAS No.: 1186486-62-3

Cat. No.: S548850

Get Quote

## Mechanism of Action and Rationale

The development of **evacetrapib** was grounded in the epidemiological inverse correlation between HDL-C levels and cardiovascular disease (CV) risk [1]. CETP mediates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins like LDL and VLDL (very-low-density lipoprotein); inhibiting CETP was therefore pursued as a strategy to increase HDL-C and reduce LDL-C [1] [2].

A key objective was to create a molecule without the off-target liabilities of **torcetrapib**, the first CETP inhibitor whose development was terminated due to increased blood pressure and aldosterone levels [1]. Preclinical studies confirmed that **evacetrapib** did not induce aldosterone or cortisol biosynthesis in a human adrenal cell line, unlike torcetrapib [1].

The diagram below illustrates the mechanism of CETP inhibition.



[Click to download full resolution via product page](#)

**Evacetrapib** inhibits CETP, blocking cholesterol ester transfer from HDL to LDL/VLDL.

## Preclinical Profiling Data

**Evacetrapib** demonstrated potent and selective inhibition of CETP in vitro and in vivo, with a clean off-target profile [1].

| Assay Type             | Experimental System                 | Key Finding                                                     | Result    |
|------------------------|-------------------------------------|-----------------------------------------------------------------|-----------|
| In Vitro Potency [1]   | Human recombinant CETP protein      | Half-maximal inhibitory concentration (IC <sub>50</sub> )       | 5.5 nM    |
| In Vitro Potency [1]   | Pooled human plasma                 | Half-maximal inhibitory concentration (IC <sub>50</sub> )       | 36 nM     |
| In Vivo Efficacy [1]   | hCETP/ApoA-I double transgenic mice | Ex vivo CETP inhibition ED <sub>50</sub> (8 hrs post oral dose) | < 5 mg/kg |
| Off-Target Profile [1] | H295R human adrenal cells           | No induction of aldosterone or cortisol                         | No effect |

| Assay Type             | Experimental System | Key Finding                                   | Result    |
|------------------------|---------------------|-----------------------------------------------|-----------|
| Off-Target Profile [1] | Rat model           | No blood pressure elevation at high exposures | No effect |

## Early Clinical Pharmacokinetics and Disposition

Early phase clinical studies characterized the drug's behavior in the body, confirming its extensive metabolism and elimination profile [3].

| Parameter                  | Findings                                                                                                                                                            |
|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Absorption & Half-life     | Time to peak plasma concentration (Tmax) of <b>4-6 hours</b> and a terminal half-life of <b>24-44 hours</b> [4].                                                    |
| Metabolism                 | Extensive metabolism, primarily by the <b>Cytochrome P450 3A (CYP3A)</b> enzyme system, with a minor contribution from CYP2C8 [3].                                  |
| Route of Elimination       | Administered radioactivity was recovered primarily in feces ( <b>93.1%</b> ) and minimally in urine ( <b>2.30%</b> ) [3].                                           |
| Drug Interaction Potential | Co-administration with strong CYP3A inhibitor ketoconazole increased evacetrapib exposure, while strong CYP2C8 inhibitor gemfibrozil had no significant effect [3]. |

## Pharmacodynamic Effects in Early Clinical Trials

In healthy volunteers and patients with dyslipidemia, **evacetrapib** produced robust, dose-dependent effects on lipid parameters [4].

| Dose (once daily) | CETP Inhibition | HDL-C Change                | LDL-C Change                |
|-------------------|-----------------|-----------------------------|-----------------------------|
| 100 mg            | ~65%            | Not specified (early study) | Not specified (early study) |

| Dose (once daily) | CETP Inhibition | HDL-C Change                | LDL-C Change                |
|-------------------|-----------------|-----------------------------|-----------------------------|
| 300 mg            | ~84%            | Not specified (early study) | Not specified (early study) |
| 600 mg            | ~91%            | <b>+87%</b> (vs. placebo)   | <b>-29%</b> (vs. placebo)   |

A 14-day multiple ascending dose study in healthy volunteers confirmed that the 600 mg dose did not produce clinically relevant effects on 24-hour ambulatory blood pressure, a key differentiator from torcetrapib [4].

## Experimental Protocols for Key Assays

The early development of **evacetrapib** relied on specific and robust experimental methods to characterize its activity and properties.

### In Vitro CETP Inhibition Assay (Fluorometric)

This assay used a substrate micro-emulsion particle containing a self-quenching fluorescent cholesteryl ester analog (BODIPY-CE) [1].

- **Procedure:** Filtered, pooled human plasma was incubated with **evacetrapib** (serially diluted in DMSO) at 37°C for 30 minutes. Substrate particles were added, and the reaction was incubated for another 4 hours. CETP-mediated transfer of BODIPY-CE to apoB-containing lipoproteins increased fluorescence, measured at 544 nm excitation / 595 nm emission [1].
- **Data Analysis:** IC<sub>50</sub> values were determined by nonlinear regression of the inhibition data [1].

### CYP450 Metabolism Identification

- **System:** A panel of 10 recombinant human CYP enzymes (rCYPs) and human liver microsomes (HLMs) [3].
- **Incubation:** **Evacetrapib** was incubated with NADPH-fortified rCYPs or HLMs. metabolite formation was monitored [3].
- **Scaling & Calculation:** The fraction of hepatic CYP-mediated clearance (fmCYP) for each CYP enzyme was determined by scaling the intrinsic clearance from rCYPs to HLM-scaled intrinsic

clearance [3].

## Note on Later-Stage Clinical Outcomes

While **evacetrapib**'s early development showed a promising pharmacologic profile, the phase 3 ACCELERATE trial in 12,092 patients with high-risk vascular disease was terminated early for lack of efficacy. Despite robustly increasing HDL-C by over 130% and lowering LDL-C by about 31%, **evacetrapib** did not reduce the rate of major cardiovascular events compared to placebo [5] [6]. This outcome suggests that simply raising HDL-C levels with a CETP inhibitor may not be sufficient to improve clinical outcomes in a population already receiving standard medical therapy, including statins.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Evacetrapib is a novel, potent, and selective inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. CETP inhibitor evacetrapib enters mouse brain tissue [frontiersin.org]
3. Evacetrapib: in vitro and clinical disposition, metabolism ... [pmc.ncbi.nlm.nih.gov]
4. Effects of the cholesteryl ester transfer protein inhibitor ... [pmc.ncbi.nlm.nih.gov]
5. Effect of evacetrapib on cardiovascular outcomes in ... [pmc.ncbi.nlm.nih.gov]
6. Evacetrapib and Cardiovascular Outcomes in High-Risk ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Evacetrapib discovery and early development]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548850#evacetrapib-discovery-and-early-development>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)